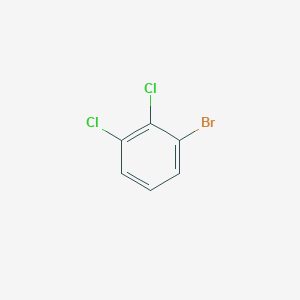

1-Bromo-2,3-dichlorobenzene

Beschreibung

Significance in Contemporary Chemical Research

The strategic placement of different halogens on a benzene (B151609) ring allows for selective functionalization. The differential reactivity of carbon-halogen bonds (e.g., C-Br vs. C-Cl) enables chemists to perform sequential and site-specific cross-coupling reactions, leading to the construction of complex molecular architectures. This controlled reactivity is paramount in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiguidechem.com For instance, the bromine atom in a mixed halobenzene can be selectively targeted for metal-halogen exchange or cross-coupling, leaving the chlorine atoms intact for subsequent transformations. This orthogonality is a powerful tool in multistep synthetic sequences.

Historical Context of Halogenated Benzene Derivatives in Organic Synthesis

The history of halogenated benzene derivatives is deeply intertwined with the development of organic synthesis. Early investigations in the 19th and 20th centuries focused on understanding the directing effects of substituents on electrophilic aromatic substitution. The discovery of reactions like the Sandmeyer and Gattermann reactions provided reliable methods for introducing halogens onto the benzene nucleus. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Ullmann, Suzuki, and Heck reactions, revolutionized the use of haloarenes, transforming them from relatively inert compounds to key synthetic intermediates. nih.govorganic-chemistry.org These reactions demonstrated the immense potential of halogenated benzenes as precursors to a wide array of functionalized aromatic compounds. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCZUVMQPUWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205533 | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-77-4 | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 2,3 Dichlorobenzene

Regioselective Halogenation Approaches to Dichlorobenzene Precursors

The synthesis of 1-Bromo-2,3-dichlorobenzene typically commences with a dichlorinated benzene (B151609) ring. The most direct precursor is 1,2-dichlorobenzene (B45396) (o-dichlorobenzene). The formation of these dichlorobenzene precursors is achieved through the electrophilic substitution of benzene or chlorobenzene (B131634). ncert.nic.in

When chlorobenzene is subjected to further chlorination, it primarily yields a mixture of 1,2-dichlorobenzene and 1,4-dichlorobenzene (B42874) (p-dichlorobenzene) due to the ortho- and para-directing nature of the initial chlorine substituent. docbrown.infoyoutube.com The reaction is catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃). youtube.com The resulting isomers can then be separated based on the significant differences in their melting and boiling points. ncert.nic.in High-temperature, gas-phase chlorination of chlorobenzene has also been studied, which can lead to the formation of meta-isomers alongside other polychlorinated benzenes. researchgate.net Achieving high regioselectivity for the desired 1,2-dichloro- precursor is a crucial first step in an efficient synthesis.

Bromination of Dichlorobenzene Substrates

The most direct pathway to this compound is the electrophilic bromination of a 1,2-dichlorobenzene substrate. ontosight.ai This reaction involves substituting a hydrogen atom on the dichlorinated ring with a bromine atom. The presence of two deactivating chloro groups makes the aromatic ring less reactive, necessitating strong catalysts and controlled conditions to achieve the desired product.

A documented synthesis route involves the bromination of o-dichlorobenzene using bromine and a catalyst. This process typically yields a mixture of isomers. For instance, one method reports that the bromination of o-dichlorobenzene results in approximately 91% 3,4-dichlorobromobenzene and 6-7% of the desired this compound. google.com This highlights the challenge of regioselectivity, as the electronic and steric effects of the existing chlorine atoms direct the incoming electrophile to several possible positions.

Catalytic Systems for Electrophilic Bromination

Electrophilic aromatic halogenation of deactivated rings like dichlorobenzene requires a catalyst to polarize the halogen molecule, thereby increasing its electrophilicity. masterorganicchemistry.comyoutube.com Lewis acids are the most common catalysts for this purpose.

The mechanism begins with the Lewis acid (e.g., FeBr₃) reacting with bromine (Br₂) to form a complex. fiveable.meyoutube.com This complex weakens the Br-Br bond and generates a potent electrophile, which can be represented as a bromonium ion (Br⁺) source. fiveable.meyoutube.com This activated electrophile is then strong enough to attack the electron-rich π system of the dichlorobenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.compressbooks.pub Finally, a weak base, such as the FeBr₄⁻ ion, removes a proton from the ring, restoring its aromaticity and yielding the final brominated product along with regenerating the catalyst. youtube.compressbooks.pub

Commonly employed catalytic systems include:

Iron(III) bromide (FeBr₃) : Often used for bromination reactions. fiveable.me

Iron(III) chloride (FeCl₃) or Iron powder : Also effective and widely used. ncert.nic.inprepchem.com

Aluminum chloride (AlCl₃) or Aluminum bromide (AlBr₃) : Powerful Lewis acids that can serve as catalysts. docbrown.infogoogle.com

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of the bromination of dichlorobenzene are highly sensitive to the reaction conditions. Factors such as temperature, catalyst concentration, and reaction time must be precisely controlled to favor the formation of the 1-bromo-2,3-dichloro isomer over other potential products like 1-bromo-3,4-dichlorobenzene.

Patented processes demonstrate that a sequential approach of bromination followed by isomerization can be used to maximize the yield of a specific isomer. For instance, a process for producing 1-bromo-3,5-dichlorobenzene (B43179) involves an initial bromination step at a lower temperature range (0°C to 80°C), followed by heating to a higher temperature (80°C to 180°C) in the presence of a higher concentration of aluminum halide catalyst to induce isomerization. google.com This indicates that thermodynamic and kinetic products can differ significantly. While this example targets a different isomer, the principle applies broadly: careful manipulation of reaction parameters is essential for directing the reaction toward the desired this compound.

Below is a table summarizing the general influence of reaction conditions on the electrophilic bromination of dichlorobenzenes, based on established principles.

| Parameter | Influence on Reaction |

|---|---|

| Temperature | Affects reaction rate and isomeric distribution. Lower temperatures may favor the kinetic product, while higher temperatures can lead to thermodynamic products through isomerization. google.com |

| Catalyst Type | The choice of Lewis acid (e.g., FeBr₃, AlCl₃) can influence reactivity. Stronger Lewis acids can increase the reaction rate but may also promote side reactions. docbrown.infofiveable.me |

| Catalyst Concentration | Higher catalyst-to-substrate ratios can increase the rate of both bromination and subsequent isomerization, altering the final product mixture. google.com |

| Reaction Time | Longer reaction times, especially at elevated temperatures, can allow the product mixture to reach thermodynamic equilibrium, potentially increasing the proportion of the most stable isomer. google.com |

Halogen Exchange Reactions in Haloarene Synthesis

An alternative approach to synthesizing specific haloarenes is through halogen exchange (Halex) reactions. frontiersin.org This method involves the replacement of a halogen atom on an aromatic ring with a different halogen. nih.gov Such reactions are valuable for creating aryl halides that are difficult to access through direct halogenation, such as certain aryl iodides, bromides, or fluorides. frontiersin.orgnih.gov These transformations are typically mediated by metal catalysts or reagents, as nucleophilic aromatic substitution on unactivated aryl halides is generally not feasible. nih.gov

Hydrothermal Conditions for Halogen Exchange

While metal-mediated halogen exchange is a well-established field, the use of hydrothermal conditions (high-temperature water) for the synthesis of compounds like this compound is not prominently featured in the surveyed literature. Halogen exchange reactions on aryl halides are more commonly performed using organometallic reagents or transition metal catalysts under anhydrous conditions. frontiersin.orgwikipedia.org For example, the Finkelstein and Swarts reactions are classic halogen exchange methods for alkyl halides, and analogous transformations for aryl halides typically require metal catalysis rather than hydrothermal activation. nih.govyoutube.com

Proposed Mechanisms for Halogen Exchange

The mechanisms for halogen exchange on aryl halides vary depending on the reagents used. Two primary pathways are widely discussed:

Lithium-Halogen Exchange : This reaction commonly uses organolithium reagents like n-butyllithium. Two mechanisms have been proposed. One is a nucleophilic pathway that proceeds through a reversible intermediate known as an "ate-complex". wikipedia.org The other proposed mechanism involves a single electron transfer (SET) process that generates radical intermediates. wikipedia.orgprinceton.edu The rate of exchange is typically fastest for iodine, followed by bromine and then chlorine (I > Br > Cl), and is influenced by the stability of the carbanion intermediates. wikipedia.org

Transition Metal-Catalyzed Exchange : In these systems, a common mechanistic cycle involves three key steps:

Oxidative Addition : The starting aryl halide reacts with a low-valent metal catalyst (e.g., a palladium or copper complex), which inserts itself into the carbon-halogen bond. nih.gov

Halogen Exchange : The halide on the metal center is exchanged for a different halide from a salt or other source present in the reaction mixture.

Reductive Elimination : The newly formed aryl halide is expelled from the metal center, which regenerates the active catalyst to continue the cycle. nih.gov

These advanced synthetic strategies underscore the chemical precision required to produce specific isomers of polychlorinated and brominated aromatic compounds.

Multi-Step Synthetic Routes and Alternative Precursor Transformations

The synthesis of this compound can be approached through various multi-step pathways, often dictated by the availability and cost of starting materials. These routes may involve the sequential introduction of halogen substituents onto an aromatic ring, with the order of introduction being a key consideration for achieving the desired 1,2,3-substitution pattern. Alternative precursor transformations allow for flexibility in the synthetic design, enabling the use of different starting materials to converge on the target molecule.

Diazotization and Sandmeyer Reactions for Aromatic Halogenation

A prominent and widely utilized method for the synthesis of aryl halides is the Sandmeyer reaction. wikipedia.org This reaction provides a versatile means of introducing a halide onto an aromatic ring via the transformation of an amino group. wikipedia.orgnih.gov The process begins with the diazotization of a primary aromatic amine, typically with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. prepchem.com This intermediate is then treated with a copper(I) halide to facilitate the substitution of the diazonium group with the corresponding halogen. wikipedia.org

A primary route to this compound employs 2,3-dichloroaniline (B127971) as the precursor. This starting material undergoes diazotization, followed by a Sandmeyer reaction with a bromide source, typically in the presence of a copper(I) bromide catalyst. google.com The reaction is often carried out as a one-pot synthesis, which is efficient for industrial-scale production. google.com

In a typical procedure, 2,3-dichloroaniline is reacted with sodium nitrite in an acidic aqueous medium containing a bromide source and a copper catalyst. google.com The temperature is a critical parameter and is carefully controlled throughout the reaction to ensure the stability of the intermediate diazonium salt and to maximize the yield of the final product. google.com

| Precursor | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2,3-Dichloroaniline | NaNO₂, aq. HBr, NaBr | Cu(I)Br | 60-65 | 89 | 91 |

| 2,3-Dichloroaniline | NaNO₂, aq. HBr | Cu(I)Br | 45 | 83 | 85 |

| 2,3-Dichloroaniline | NaNO₂, aq. HBr | Cu(I)Br | 45 | 80 | 90 |

An alternative, though less commonly documented, approach would involve starting with a bromo-substituted aniline (B41778) and introducing the chloro groups subsequently. For instance, the synthesis could theoretically commence with 3-bromo-2-chloroaniline. This precursor would then undergo a Sandmeyer reaction with a chloride source, such as copper(I) chloride in the presence of hydrochloric acid, to introduce the second chlorine atom at the desired position. The feasibility of this route is supported by the successful synthesis of analogous compounds like 1-bromo-3-chlorobenzene (B44181) from meta-chloroaniline.

Another multi-step synthetic strategy for a related compound, 1-bromo-3,5-dichlorobenzene, begins with acetanilide. google.com This process involves the chlorination of acetanilide, followed by deacetylation to yield a dichloroaniline. Subsequent bromination and then removal of the amino group via a deamination reaction affords the final product. google.com This illustrates a more intricate pathway where the amino group is used to direct the initial substitutions before being removed.

Mechanistic Studies of 1 Bromo 2,3 Dichlorobenzene Chemical Reactivity

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) in aryl halides like 1-Bromo-2,3-dichlorobenzene is a significant class of reactions. The reactivity of the aryl halide is dramatically influenced by the presence of activating groups and the reaction conditions. libretexts.orglumenlearning.com

Investigation of Benzyne (B1209423) Intermediates in Halogenated Benzene (B151609) Reactions

In the absence of electron-withdrawing groups, halobenzenes are generally unreactive towards nucleophiles under standard conditions. pressbooks.pub However, under forcing conditions of high temperature and pressure, or in the presence of very strong bases like potassium amide (KNH2), substitution can occur. pressbooks.publibretexts.org These reactions often proceed through a highly reactive intermediate known as benzyne. pressbooks.publibretexts.orgyoutube.com

The formation of a benzyne intermediate involves the elimination of a hydrogen halide from the benzene ring. pressbooks.pub In the case of this compound, a strong base can abstract a proton from a carbon atom adjacent to one of the halogen atoms. This is followed by the elimination of a halide ion, leading to the formation of a dichlorobenzyne. The benzyne intermediate is characterized by a strained triple bond within the aromatic ring. pressbooks.pub This intermediate is highly reactive and will readily react with any available nucleophile. pressbooks.publibretexts.org

Evidence for the benzyne mechanism comes from labeling studies and trapping experiments. pressbooks.publibretexts.org For instance, if a labeled halobenzene is used, the nucleophile can add to either carbon of the "triple bond," leading to a mixture of products. pressbooks.pub Furthermore, in the presence of a diene like furan, the benzyne intermediate can be trapped via a Diels-Alder reaction. pressbooks.publibretexts.org

Substituent Effects on Nucleophilic Reactivity

The presence of electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, significantly activates the aromatic ring towards nucleophilic attack. libretexts.orglumenlearning.comlibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of SNAr. lumenlearning.comlibretexts.orgyoutube.com The more electron-withdrawing the substituent, the greater the stabilization and the faster the reaction. vaia.com

In this compound, the chlorine atoms are electron-withdrawing groups due to their inductive effect. libretexts.org However, they are also weak deactivators in the context of electrophilic substitution. organicchemistrytutor.com Their influence on nucleophilic aromatic substitution is more complex. While they do withdraw electron density, their activating effect is not as pronounced as that of a nitro group. libretexts.orglumenlearning.com The position of these substituents relative to the bromine atom will dictate their ability to stabilize any anionic intermediate formed.

Electrophilic Aromatic Substitution: Directing Effects and Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The reaction involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orglibretexts.org The rate and regioselectivity of EAS are strongly influenced by the substituents already present on the ring. libretexts.orgsavemyexams.com

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. savemyexams.com Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, and typically direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comsavemyexams.com Deactivating groups withdraw electron density, making the ring less reactive, and generally direct incoming electrophiles to the meta position. libretexts.orgsavemyexams.com

Halogens, such as the bromine and chlorine atoms in this compound, are an interesting exception. They are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.orgorganicchemistrytutor.comyoutube.com Therefore, in an electrophilic substitution reaction on this compound, the incoming electrophile would be directed to the positions ortho and para to the existing halogen substituents, although the reaction would be slower than that of benzene itself. vaia.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. lumenlearning.comwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. lumenlearning.comwikipedia.org

Carbon-Carbon Bond Formation via Cross-Coupling

This compound can serve as the organic halide component in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org Prominent examples of such reactions include the Suzuki, Stille, Negishi, and Hiyama couplings, which utilize organoboron, organotin, organozinc, and organosilicon reagents, respectively. lumenlearning.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. lumenlearning.com

These reactions offer a powerful and versatile method for synthesizing a wide range of substituted aromatic compounds from this compound. The choice of reaction conditions, including the specific palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and selectivity. nih.govyoutube.com

Amination Reactions in Polyaza Macrocycle Synthesis

The construction of polyaza macrocycles, large ring structures containing multiple nitrogen atoms, is of significant interest for their applications in supramolecular and coordination chemistry. nih.gov Palladium-catalyzed amination reactions are a powerful tool for this purpose, and halogenated precursors like this compound are key starting materials.

A general and effective method for forming these structures is the Buchwald-Hartwig amination reaction. While direct studies on this compound are specific, the principles are well-demonstrated in the synthesis of related polyazamacrocyclic compounds. nih.gov The synthesis typically involves the reaction of a dihaloaromatic compound with a linear polyamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov For instance, the synthesis of fluorescent polyazamacrocycles has been achieved using Pd-catalyzed amination with yields of up to 77%. nih.gov

The general procedure involves:

Charging a reaction vessel with the haloaromatic compound, a palladium source like Pd(dba)₂, and a suitable phosphine ligand under an inert atmosphere (e.g., argon). nih.gov

Adding a solvent, such as absolute dioxane, followed by the amine and a strong base like sodium tert-butoxide (tBuONa). nih.gov

The mixture is then heated, often to reflux, for an extended period (24-48 hours) to drive the reaction to completion. nih.gov

The higher reactivity of primary amino groups compared to secondary ones in these palladium-catalyzed reactions is a crucial factor that facilitates the cyclization process to form the desired macrocycle. nih.gov However, a challenge in these syntheses is that polyamines can act as chelators for the palladium catalyst, which may reduce the efficiency of the process and lower the product yield. nih.gov

| Component | Example/Role |

|---|---|

| Aromatic Substrate | Dihaloaromatic compound (e.g., this compound analog) |

| Amine Source | Linear polyamines |

| Catalyst | Pd(dba)₂ (Palladium(0) source) |

| Ligand | Phosphine ligands |

| Base | tBuONa (Sodium tert-butoxide) |

| Solvent | Absolute Dioxane |

| Condition | Reflux for 24-48 hours under Argon |

Scope and Limitations in Complex Organic Molecule Construction

This compound is a useful building block in the synthesis of more complex organic molecules, particularly as an intermediate for pharmaceuticals and agrochemicals. ontosight.ai The distinct reactivity of the bromine versus chlorine atoms allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce a substituent at the bromine-bearing position first, before targeting the chlorine positions in a subsequent step.

However, the scope of its application is also defined by significant limitations, primarily arising from steric hindrance and the electronic effects of the halogen atoms. The two chlorine atoms positioned ortho to each other, with one also being ortho to the bromine, create a sterically crowded environment. This steric bulk can hinder the approach of nucleophiles and coupling partners, potentially lowering reaction rates and yields. byjus.com

In reactions like palladium-catalyzed direct arylation, the regioselectivity can be influenced by these steric factors. For example, in related systems, steric hindrance from 1,3-dichloro substituents has been shown to enhance the ability to direct coupling to less favorable positions on a coupling partner. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions challenging. These combined steric and electronic properties dictate the feasible transformations for this compound, limiting its use to specific reaction types where these effects can be overcome or strategically exploited. The compound is notably used in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase. scbt.com

Oxidation and Reduction Chemistry of Halogenated Aromatics

Regioselective Oxidation Strategies

The oxidation of halogenated aromatics like this compound is a chemically challenging endeavor. The three electron-withdrawing halogen atoms significantly deactivate the benzene ring, making it resistant to oxidative attack. Standard oxidation procedures often require harsh conditions, which can lead to low yields and a lack of selectivity, potentially causing decomposition or ring-opening.

Regioselective oxidation, the ability to introduce an oxygen-containing functional group at a specific position, is therefore difficult to achieve directly. A viable, albeit indirect, strategy would involve a directed metalation approach. This would entail using a strong base, such as an organolithium reagent, to selectively deprotonate a specific position on the ring, guided by the directing effects of the halogens. The resulting organometallic intermediate could then be treated with an electrophilic oxygen source (e.g., a peroxide or O₂) to install a hydroxyl group with high regiocontrol. However, specific documented examples of regioselective oxidation for this compound are not prevalent in general literature, underscoring the synthetic challenge it represents.

Reductive Dehalogenation Processes

In contrast to oxidation, reductive dehalogenation of chlorinated aromatic compounds is a well-documented process, particularly in environmental and microbiological contexts. Anaerobic microorganisms have been shown to effectively remove halogen atoms from aromatic rings. nih.gov

Studies on dichlorobenzene (DCB) isomers in anaerobic microcosms reveal that they can be sequentially dehalogenated to monochlorobenzene (MCB) and ultimately to benzene. nih.gov In these systems, 1,2-DCB is typically the most rapidly dehalogenated isomer. nih.gov Following the consumption of DCBs, the accumulation of benzene is observed, coinciding with the disappearance of MCB. nih.gov This process is consistent with a growth-related microbial process, as subsequent additions of DCB or MCB are consumed more rapidly, and inoculation into fresh microcosms stimulates the reaction. nih.gov This biological pathway represents an effective method for the complete reductive dehalogenation of dichlorobenzenes. nih.gov

| Starting Material | Intermediate Product | Final Product |

|---|---|---|

| Dichlorobenzene (DCB) Isomers | Monochlorobenzene (MCB) | Benzene |

Reaction Kinetics and Thermodynamic Considerations in Aromatic Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanisms. Kinetic analyses provide insights into reaction rates and the factors that influence them, while thermodynamic studies reveal the feasibility and position of equilibrium for a given transformation.

A powerful tool in physical organic chemistry for studying reaction mechanisms is the Hammett plot. By analyzing the effect of electron-donating and electron-withdrawing groups on the reaction rate, a Hammett plot can reveal information about the development of charge in the transition state of the rate-determining step. rsc.org For example, a negative rho (ρ) value indicates the build-up of positive charge (or reduction of negative charge) in the transition state. rsc.org

Alongside experimental methods, computational chemistry offers profound insights. Methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy of reactants, products, and transition states, providing a thermodynamic picture of the reaction pathway. These calculations help predict the stability of different isomers and identify the most likely reaction mechanisms by comparing the energy barriers of various potential pathways.

| Technique | Purpose | Reference |

|---|---|---|

| UV/vis Spectroscopy | Monitors species concentration over time to determine reaction kinetics. | rsc.org |

| HPLC-PDA | Separates and quantifies components of a reaction mixture for optimization and kinetic analysis. | acs.org |

| Hammett Plots | Analyzes substituent effects to probe charge distribution in transition states. | rsc.org |

| Density Functional Theory (DFT) | Calculates thermodynamic properties (e.g., Gibbs free energy) and models reaction pathways. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in a molecule.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations for dichlorobenzenes are expected in the 1000-1150 cm⁻¹ region, while the C-Br stretching vibration is anticipated at lower wavenumbers, generally between 500 and 600 cm⁻¹. In-plane and out-of-plane bending vibrations of the C-H bonds and the benzene ring occur at lower frequencies.

A summary of typical FT-IR spectral data points for 1-Bromo-2,3-dichlorobenzene is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Tentative) |

| 3000-3100 | Aromatic C-H Stretch |

| 1400-1600 | Aromatic C-C Stretch |

| 1000-1150 | C-Cl Stretch |

| 500-600 | C-Br Stretch |

Complementing the FT-IR data, the FT-Raman spectrum of this compound provides information on non-polar bonds and symmetric vibrations. The symmetric "ring breathing" vibration of the benzene ring, often weak or absent in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. The C-Cl and C-Br stretching vibrations are also observable in the Raman spectrum.

A representative table of FT-Raman spectral data is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Tentative) |

| ~1000 | Aromatic Ring Breathing |

| 1000-1150 | C-Cl Stretch |

| 500-600 | C-Br Stretch |

A definitive assignment of the experimental FT-IR and FT-Raman bands to specific vibrational modes requires a theoretical analysis, typically using Density Functional Theory (DFT) calculations. Such calculations can predict the vibrational frequencies and intensities, which are then correlated with the experimental spectra. This allows for a precise understanding of the contribution of different atomic motions to each observed band. Unfortunately, a detailed theoretical study with such assignments for this compound is not available in the public domain literature at the time of this writing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and the electronic environment of protons in a molecule.

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts of these carbons are influenced by the electronegativity and position of the bromine and chlorine substituents. The carbon atoms directly bonded to the halogens (C1, C2, and C3) will be significantly deshielded and appear at higher chemical shifts (downfield) compared to the other carbon atoms.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1-Br | ~120 |

| C2-Cl | ~133 |

| C3-Cl | ~130 |

| C4 | ~128 |

| C5 | ~127 |

| C6 | ~131 |

The ¹H NMR spectrum of this compound provides information about the three protons on the benzene ring. uni.lu Due to their different chemical environments, these three protons are expected to give rise to distinct signals. The coupling between adjacent protons (spin-spin splitting) will result in characteristic multiplet patterns.

The proton at C4 is expected to be a doublet of doublets due to coupling with the protons at C5 and C6. The proton at C5 should appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the protons at C4 and C6. The proton at C6 will be a doublet of doublets due to coupling with the protons at C4 and C5. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the halogen substituents.

A summary of the expected ¹H NMR spectral data is provided in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | ~7.3-7.5 | Doublet of Doublets (dd) |

| H5 | ~7.1-7.3 | Triplet (t) or dd |

| H6 | ~7.5-7.7 | Doublet of Doublets (dd) |

Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational tool used in conjunction with Density Functional Theory (DFT) to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. osti.govnih.gov This ab initio approach calculates the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. nih.gov The accuracy of the GIAO method is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net

For halogenated benzenes like this compound, the GIAO method can provide valuable insights into the electronic environment of the carbon and hydrogen atoms in the aromatic ring. The electron-withdrawing effects of the halogen substituents significantly influence the electron density distribution, and consequently, the chemical shifts. DFT methods, such as B3LYP, paired with extensive basis sets like 6-311+G(d,p), have been shown to yield reliable predictions for ¹³C and ¹H NMR chemical shifts. researchgate.net The predicted shifts are then compared with experimental data for validation. For instance, the ¹³C NMR spectrum of this compound shows distinct signals for each of the six carbon atoms due to the asymmetric substitution pattern. chemicalbook.com The correlation between the computationally predicted and experimentally observed chemical shifts serves as a robust method for structural confirmation.

| Computational Method | Basis Set | Application | Reference |

| GIAO-DFT | Various Pople-style and correlation-consistent basis sets | Prediction of ¹H and ¹³C NMR chemical shifts | researchgate.net |

| GIAO-DFT | Slater-type or numeric atomic orbitals | Calculation of NMR shielding tensors in periodic systems | nih.gov |

| Machine Learning-augmented DFT | Not specified | Increased accuracy of ¹³C and ¹H NMR chemical shift predictions | osti.gov |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, typically 70 eV, which causes the molecule to ionize and fragment. miamioh.edu The mass spectrum of this compound is characterized by a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.infodocbrown.infoyoutube.com

The molecular ion (M⁺) peak for this compound will appear as a cluster of peaks reflecting the different combinations of these isotopes. The most abundant isotopic combination will be C₆H₃⁷⁹Br³⁵Cl₂, giving a specific m/z value. Other peaks in the cluster will correspond to molecules containing ⁸¹Br, ³⁷Cl, or a combination thereof. The relative intensities of these isotopic peaks are predictable and provide a definitive signature for the presence of bromine and chlorine atoms in the molecule.

The fragmentation pattern in the EI-MS spectrum provides further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Br or Cl) or the loss of a hydrogen halide (HBr or HCl). libretexts.org The resulting fragment ions are then detected, and their mass-to-charge ratios provide clues to the structure of the original molecule.

| Isotope Combination | Approximate Mass (amu) | Relative Abundance |

| C₆H₃⁷⁹Br³⁵Cl₂ | 224 | High |

| C₆H₃⁸¹Br³⁵Cl₂ | 226 | High |

| C₆H₃⁷⁹Br³⁵Cl³⁷Cl | 226 | Moderate |

| C₆H₃⁸¹Br³⁵Cl³⁷Cl | 228 | Moderate |

| C₆H₃⁷⁹Br³⁷Cl₂ | 228 | Low |

| C₆H₃⁸¹Br³⁷Cl₂ | 230 | Low |

High-Resolution Mass Spectrometry for Metabolite and Product Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. In the context of this compound, HRMS is invaluable for identifying potential metabolites or degradation products. By comparing the exact mass of an unknown compound with the calculated masses of possible chemical formulas, a definitive identification can often be made. This is particularly useful in environmental or biological studies where the transformation of the parent compound needs to be tracked.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogenated Systems

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly well-suited for studying compounds containing quadrupolar nuclei, such as the halogen isotopes ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. wikipedia.orgdu.ac.in These nuclei possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. youtube.com In a solid crystalline environment, the interaction of this quadrupole moment with the local electric field gradient (EFG) at the nucleus leads to quantized energy levels. NQR spectroscopy measures the transition frequencies between these levels, which are highly sensitive to the local chemical environment. wikipedia.orgyoutube.com

For this compound, NQR can provide distinct resonance frequencies for each of the chlorine and bromine isotopes, reflecting their unique positions on the benzene ring. tugraz.at The NQR frequencies are sensitive to the electronic structure and the nature of the chemical bonds involving the halogen atoms. wikipedia.org Therefore, NQR serves as a powerful tool for characterizing the solid-state structure and electronic properties of halogenated compounds. youtube.com

| Nucleus | Spin (I) | Natural Abundance (%) | Quadrupole Moment (e x 10⁻²⁴ cm²) |

| ³⁵Cl | 3/2 | 75.77 | -0.082 |

| ³⁷Cl | 3/2 | 24.23 | -0.064 |

| ⁷⁹Br | 3/2 | 50.69 | +0.33 |

| ⁸¹Br | 3/2 | 49.31 | +0.28 |

Correlation of Experimental Spectroscopic Data with Computational Models

A powerful approach in modern chemical analysis involves the integration of experimental spectroscopic data with computational models. For this compound, this means correlating the experimental NMR chemical shifts, mass spectral fragmentation patterns, and NQR frequencies with values predicted from theoretical calculations.

For instance, the GIAO-DFT calculated NMR chemical shifts can be plotted against the experimental values. A strong linear correlation with a slope close to unity would validate both the structural assignment and the computational methodology. researchgate.net Similarly, the fragmentation pathways observed in EI-MS can be rationalized by calculating the energies of the various possible fragment ions using quantum chemical methods. The lowest energy pathways are generally the most likely to be observed experimentally.

In the case of NQR, theoretical calculations of the electric field gradients at the halogen nuclei can be used to predict NQR transition frequencies. wikipedia.org The agreement between the calculated and observed frequencies provides a detailed picture of the charge distribution and bonding within the molecule. This synergy between experimental measurement and computational modeling provides a comprehensive and robust characterization of the chemical compound.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for optimizing the molecular structure of BDCB and predicting its vibrational frequencies. globalresearchonline.net By employing DFT methods, researchers can accurately model the geometry of the molecule in its ground state. amanote.com These calculations are fundamental for further analysis of the molecule's properties. globalresearchonline.netamanote.com

To achieve high accuracy in theoretical calculations, specific combinations of hybrid functionals and augmented basis sets are employed. For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been successfully used to optimize the molecular geometry and calculate the nuclear magnetic resonance (NMR) chemical shifts of BDCB. guidechem.com Furthermore, studies have shown that the hybrid PBE1PBE functional with the 6-311+G(d,p) basis set provides reliable predictions of the maximum absorption wavelength (λmax) when solvent effects are taken into account. nih.govresearchgate.net The choice of functional and basis set is critical, as it can significantly impact the accuracy of the predicted properties, with larger basis sets generally yielding more reliable results. nih.gov

The influence of a solvent environment on the spectroscopic properties of BDCB can be effectively simulated using implicit solvation models, such as the Polarizable Continuum Model (PCM). nih.govfaccts.de The Integral Equation Formalism variant of PCM (IEFPCM) has been utilized to model the effects of solvents like chloroform (B151607) (CDCl3) and dimethyl sulfoxide (B87167) (DMSO) on the NMR chemical shifts of BDCB. guidechem.com These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential physics of solute-solvent interactions. faccts.de Time-dependent DFT (TD-DFT) calculations combined with PCM are particularly useful for predicting electronic absorption spectra in different solvents, revealing phenomena such as solvent-induced shifts in absorption maxima. nih.govdbcls.jp

Electronic Structure Analysis

A comprehensive analysis of the electronic structure of BDCB provides insights into its reactivity and intramolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For BDCB, the HOMO and LUMO are responsible for its electron polarization and electron-transfer properties. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. researchgate.net The distribution of these orbitals also reveals the sites that are prone to electrophilic and nucleophilic attack. researchgate.net

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gas Phase | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.404 |

| Water | -6.880 | -1.475 | 5.405 |

| DMSO | -6.880 | -1.475 | 5.405 |

Note: The data in this table is based on theoretical calculations for a similar molecule, 3-bromo-2-hydroxypyridine, and is presented here for illustrative purposes of the concepts discussed. Specific values for this compound may vary. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular charge transfer and delocalization effects. uni-muenchen.de In BDCB, NBO analysis has revealed the presence of electron-transfer characteristics within the molecule. nih.govresearchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their energetic significance through second-order perturbation theory. uni-muenchen.de These interactions, often referred to as delocalization corrections, indicate a departure from the idealized Lewis structure and highlight the pathways of intramolecular charge transfer. uni-muenchen.de

The distribution of atomic charges within a molecule is a key factor in determining its chemical behavior. The Mulliken population analysis is a method used to calculate these atomic charges. uni-muenchen.de For BDCB, the Mulliken charge distribution helps in identifying the electrophilic and nucleophilic regions of the molecule. researchgate.net

Topological Analysis: Atom In Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for partitioning a molecule's electron density (ρ) to define atoms and the chemical bonds between them. researchgate.netsciencesconf.org This analysis is centered on identifying critical points in the electron density topology, which reveal the fundamental nature of atomic interactions.

A key feature of AIM analysis is the characterization of bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded nuclei, known as the bond path. sciencesconf.org The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs are particularly insightful for describing the nature of a chemical bond. mdpi.comnih.gov

Electron Density (ρ(r)) at the BCP : The magnitude of ρ(r) at the BCP correlates with the bond order; a higher value suggests a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) at the BCP : The sign of the Laplacian indicates the character of the interaction. A negative value (∇²ρ(r) < 0) signifies a 'shared' interaction, typical of covalent bonds where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a 'closed-shell' interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

Table 1: Predicted QTAIM Bond Critical Point Properties for this compound

| Bond Type | Expected Electron Density (ρ(r)) | Expected Sign of Laplacian (∇²ρ(r)) | Bond Character |

| C-C (aromatic) | High | Negative | Shared (Covalent) |

| C-H | Moderate | Negative | Shared (Covalent) |

| C-Cl | Moderate | Slightly Positive/Negative | Polar Covalent |

| C-Br | Moderate | Positive | Polar Covalent |

The analysis would also investigate potential intramolecular interactions, such as those between the adjacent halogen atoms (Br and Cl at positions 1 and 2, and the two Cl atoms at positions 2 and 3). The presence of a bond path between these atoms would suggest a direct bonding interaction, while its absence would indicate purely repulsive steric hindrance.

Reduced Density Gradient (RDG) and Related Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules. The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize these weak interactions in real space. mdpi.comthermofisher.com The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative. chemicalbook.com

The core principle of RDG analysis is that non-covalent interactions occur in regions of low electron density and a low reduced density gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Characterized by low RDG values and large negative values of sign(λ₂)ρ. These appear as distinct blue-colored isosurfaces.

Weak van der Waals Interactions : Occur at low RDG values and values of sign(λ₂)ρ close to zero. These are typically visualized as green isosurfaces.

Strong Repulsive Interactions (e.g., Steric Clashes) : Found at low RDG values but with large positive values of sign(λ₂)ρ. These are represented by red isosurfaces. chemicalbook.comscbt.com

For this compound, the primary intramolecular non-covalent interactions of interest would be the steric repulsion between the adjacent halogen substituents. The proximity of the bromine atom at position C1 and the chlorine atom at C2, as well as the two chlorine atoms at C2 and C3, would likely lead to significant steric clashes. An RDG analysis would visualize these repulsive forces as distinct red-colored regions between the respective halogen atoms, highlighting the steric strain within the molecule. Furthermore, delocalized van der Waals interactions within the benzene (B151609) ring would be visible as a broader, green-colored surface.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. nih.gov For a halogenated aromatic compound like this compound, theoretical studies can predict its reactivity in various transformations. This molecule serves as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai

Common reactions for aryl halides include:

Nucleophilic Aromatic Substitution (SₙAr) : Where a nucleophile replaces one of the halogen atoms. The electron-withdrawing nature of the halogens makes the benzene ring susceptible to nucleophilic attack.

Coupling Reactions : Such as Suzuki-Miyaura or Ullmann couplings, where new carbon-carbon or carbon-heteroatom bonds are formed at the position of a halogen atom. scirp.org

Reductive Dehalogenation : The removal of a halogen atom.

Halogen Exchange : The replacement of one halogen for another, for instance, under hydrothermal conditions.

Computational studies, typically using Density Functional Theory (DFT), can model these reaction pathways. By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. nih.gov This allows for the determination of activation energies (the energy barrier of the transition state), which are critical for predicting reaction rates and selectivity. For this compound, a key question would be the relative reactivity of the C-Br versus the C-Cl bonds, as the C-Br bond is generally weaker and more reactive.

Theoretical analysis of the transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier, offering critical insights into the reaction mechanism. For example, in an SₙAr reaction, calculations can confirm the formation of a Meisenheimer complex (a negatively charged intermediate) and the structure of the transition states leading to and from it. scirp.org

Table 2: Potential Reactions of this compound for Theoretical Investigation

| Reaction Type | Typical Reagents | Information Gained from Theoretical Study |

| Nucleophilic Aromatic Substitution | NaOMe, KCN, Amines | Reaction pathway, activation energy for Br vs. Cl substitution, transition state structures. |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | Catalytic cycle intermediates, oxidative addition transition state, regioselectivity. |

| Reductive Dehalogenation | Fe/HCl, H₂/Pd-C | Reaction mechanism (e.g., radical vs. ionic), relative ease of C-Br vs. C-Cl cleavage. |

| Halogen Exchange | HBr (aq) | Benzyne (B1209423) or other intermediate formation, thermodynamic favorability, transition state analysis. |

Advanced Applications of this compound in Organic Synthesis and Medicinal Chemistry

The strategic placement of three distinct halogen atoms on a simple benzene core makes this compound a highly versatile and valuable building block in the synthesis of complex, high-value molecules. Its unique substitution pattern allows for selective chemical modifications, providing pathways to novel pharmaceuticals, specialized agrochemicals, and advanced materials. This article explores the advanced applications of this compound, focusing on its role as a precursor in medicinal chemistry, its potential in agrochemical and fine chemical production, and its utility in constructing complex organic architectures.

Environmental Fate and Degradation

Biodegradation

Like many polyhalogenated aromatic compounds, 1-bromo-2,3-dichlorobenzene is generally resistant to biodegradation. ontosight.ai The presence of multiple halogen atoms makes the aromatic ring electron-deficient and less susceptible to attack by microbial enzymes. Its low water solubility also limits its bioavailability to microorganisms. fishersci.com

Photolytic Degradation

Photolytic degradation, the breakdown of compounds by light, is a potential environmental fate for this compound. In the presence of ultraviolet (UV) light, the carbon-halogen bonds can undergo homolytic cleavage to form radical intermediates. These reactive species can then participate in a variety of subsequent reactions, potentially leading to the gradual degradation of the compound.

Environmental Behavior, Degradation Pathways, and Remediation Strategies

Environmental Fate and Transport Mechanisms

Once released into the environment, 1-Bromo-2,3-dichlorobenzene is subject to several transport and partitioning processes that determine its distribution in the air, water, and soil.

Table 1: Physicochemical Properties Influencing Volatilization of Halogenated Benzenes

| Compound | Formula | Henry's Law Constant (Pa·m³/mol) | Vapor Pressure (kPa) | Water Solubility (mg/L) | Reference |

|---|---|---|---|---|---|

| 1,2-Dichlorobenzene (B45396) | C₆H₄Cl₂ | 193 | 0.196 | 155.8 | thermofisher.com |

Data presented for analogous compounds to infer the behavior of this compound.

The strong lipophilic nature of this compound, indicated by a high predicted octanol-water partition coefficient (XlogP = 4.2), suggests a strong tendency to adsorb to organic matter in soil and sediment. uni.lu This property significantly retards its movement through the soil column and leads to its accumulation in sediment in aquatic systems. Studies on closely related dichlorobenzenes have shown that they are retarded by soils due to sorption, which is considered a major fate process. thermofisher.comuni.lu Chemicals with high soil adsorption coefficients (Koc) are less available for transport via water leaching.

Table 2: Soil Adsorption and Partitioning Data for Related Dichlorobenzenes

| Compound | Log Koc | Log Kow | Comment | Reference |

|---|---|---|---|---|

| 1,2-Dichlorobenzene | 2.43 - 2.49 | 3.4 | Indicates significant adsorption to soil organic carbon. | bldpharm.com |

Koc (Soil Organic Carbon-Water Partitioning Coefficient) and Kow (Octanol-Water Partition Coefficient) are key indicators of a chemical's tendency to bind to soil and sediment.

The environmental mobility of this compound is considered to be low. guidechem.com This is a direct consequence of its low water solubility and its strong affinity for adsorbing to soil and sediment particles. guidechem.comacs.org Once bound to these matrices, its potential for leaching into groundwater or being transported over long distances in surface water is significantly reduced. guidechem.com Therefore, in both terrestrial and aquatic environments, the compound is likely to remain localized near the source of contamination, primarily within the upper soil layers or in the sediment bed. thermofisher.com

Biotic Degradation Mechanisms (Biodegradation)

The biological breakdown of halogenated aromatic compounds like this compound is a key process in their environmental fate. Microorganisms have evolved diverse metabolic strategies to utilize these compounds, often involving the initial removal of the halogen substituents. nih.gov The dehalogenation step can occur either as the first step in the degradation pathway or after the aromatic ring has been cleaved. nih.gov

Aerobic Degradation Pathways and Microbial Acclimatization

Under aerobic conditions, the biodegradation of halogenated benzenes is typically initiated by dioxygenase enzymes. oup.com Several aerobic microorganisms have been identified that can metabolize chlorinated benzenes with one to four chlorine atoms, often using them as their sole source of carbon and energy. oup.com For instance, bacteria from the genera Acidovorax and Pseudomonas have been shown to degrade monochlorobenzene under aerobic conditions. oup.com A strain of Pseudomonas sp. (P51) can mineralize 1,2,4-trichlorobenzene. oup.com Similarly, a bacterial strain identified as Bacillus mucilaginosus HQ 013329 was isolated from petroleum-polluted soil and demonstrated the ability to degrade 1,2,4-trichlorobenzene. iaea.org

The typical aerobic pathway for dichlorobenzenes involves the following steps:

Dioxygenation: A dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring, forming a diol. For example, 1,3-dichlorobenzene (B1664543) is metabolized via 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. nih.gov

Dehydrogenation: The diol is then converted to a catechol. In the case of 1,3-dichlorobenzene, this results in 3,5-dichlorocatechol. nih.gov

Ring Cleavage: The catechol ring is subsequently cleaved by another dioxygenase, leading to the formation of compounds like 2,4-dichloromuconate. nih.gov

Microbial communities can acclimatize to the presence of these pollutants. Studies on the biodegradation of chlorobenzene (B131634) (CB), 1,2-dichlorobenzene (12DCB), and 1,4-dichlorobenzene (B42874) (14DCB) in the vadose zone have shown that native microbes can be activated by the presence of these chemicals, leading to their rapid degradation. researchgate.net This natural attenuation in the capillary fringe can prevent the upward migration of vapors from contaminated groundwater. researchgate.net

Anaerobic Reductive Dechlorination Processes

In anaerobic environments, the primary degradation mechanism for highly halogenated benzenes is reductive dehalogenation. nih.gov This process involves the removal of a halogen atom (like chlorine or bromine) and its replacement with a hydrogen atom, with the halogenated compound serving as an electron acceptor. oup.comnih.gov This is a crucial process, as highly chlorinated benzenes are often resistant to aerobic degradation. oup.com

Microbial consortia from river sediments have been shown to mediate the reductive dehalogenation of both chlorinated and brominated benzenes. nih.gov The anaerobic bacterium Dehalococcoides sp. strain CBDB1 is known to carry out the reductive dehalogenation of 1,2,3- and 1,2,4-trichlorobenzene. oup.com The process is often sequential, with more highly chlorinated benzenes being dechlorinated to less chlorinated forms, which can then potentially be degraded further under aerobic conditions. oup.comnih.gov For example, studies have measured the depletion of δ¹³C in dichlorobenzene during the dechlorination of hexachlorobenzene (B1673134), indicating a stepwise process. nih.gov

The thermodynamic favorability of these reactions plays a significant role. Research has shown that anaerobic microbial consortia can selectively mediate the most thermodynamically favorable dechlorination reactions. acs.org

Characterization of Microbial Consortia and Enzymes Involved in Haloarene Degradation

The degradation of halogenated aromatic compounds is often carried out by microbial consortia rather than single species. nih.gov For example, the complete mineralization of fluorobenzene (B45895) was achieved by a combination of three different bacterial strains, two belonging to the Sphingobacterium/Flavobacterium group and one to the Alcaligenes genus. nih.gov

A variety of enzymes are crucial for these degradation pathways. nih.gov The biodegradation process can generally be divided into upper, middle, and lower metabolic pathways that convert toxic haloaromatics into common cellular metabolites. nih.gov

| Enzyme Class | Function in Haloarene Degradation | Example(s) |

| Dioxygenases | Catalyze the initial attack on the aromatic ring under aerobic conditions, incorporating oxygen. oup.comresearchgate.net | Benzoate-1,2-dioxygenase, Chlorocatechol-1,2-dioxygenase. researchgate.net |

| Dehydrogenases | Convert the diol intermediates into catechols. nih.gov | Biphenyl-dihydrodiol-dehydrogenase. nih.gov |

| Dehalogenases | Catalyze the removal of halogen atoms (reductive, hydrolytic, or oxygenolytic). nih.govnih.gov | 4-chlorobenzoyl coenzyme A dehalogenase. nih.gov |

| Monooxygenases | Incorporate a single oxygen atom, often involved in activating the aromatic ring. nih.gov | Flavin-dependent monooxygenase. nih.gov |

Table 1: Key enzyme classes involved in the microbial degradation of halogenated aromatic compounds.

Hydrolytic dehalogenases, which replace a halogen with a hydroxyl group from water, are found in several bacterial genera, including Pseudomonas, Arthrobacter, and Rhodococcus. nih.gov The genetic basis for these degradation pathways often resides in operons, such as the tfd operon involved in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net

Environmental Persistence and Bioaccumulation Potential of Halogenated Arenes

Halogenated benzenes are recognized as environmental contaminants due to their persistence and potential for bioaccumulation. epa.gov The degree of halogenation often correlates with persistence; for example, chlorobenzenes with more than two chlorine substituents show increasing resistance to aerobic biodegradation. oup.com

The bioaccumulation potential of a chemical is often expressed by its bioconcentration factor (BCF) or bioaccumulation factor (BAF). A BCF or BAF value greater than 5,000 suggests a high potential to bioaccumulate, while a value below 1,000 indicates a much lower potential. cdc.gov For trichlorobenzenes, the evidence suggests they can bioconcentrate and bioaccumulate to some extent, but not to the same high degree as more heavily chlorinated compounds like hexachlorobenzene. cdc.gov Once released into water, these compounds tend to adsorb to suspended solids and sediment, which slows their rate of volatilization. cdc.gov While specific data for this compound is limited, its structural similarity to trichlorobenzenes suggests a moderate potential for persistence and bioaccumulation in the environment.

Emerging Strategies for Environmental Mitigation and Repurposing of Halogenated Organic Pollutants

Given the persistence of many halogenated organic pollutants, research has focused on developing effective remediation technologies.

Advanced Oxidation Processes for Dehalogenation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials from water and wastewater through oxidation. membranechemicals.com These processes are particularly effective for biologically toxic or non-degradable materials like halogenated aromatics. membranechemicals.com AOPs rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidants capable of mineralizing organic contaminants into stable inorganic compounds like water, carbon dioxide, and salts. membranechemicals.com

Common AOPs include:

Ozonation (O₃): Ozone can directly react with contaminants or be used to generate hydroxyl radicals, especially at higher pH. kirj.ee

O₃/H₂O₂: The combination of ozone and hydrogen peroxide enhances the production of hydroxyl radicals. kirj.ee

UV Photolysis: UV light can directly break down some organic compounds. kirj.eersc.org

UV/O₃ or UV/H₂O₂: Combining UV radiation with ozone or hydrogen peroxide significantly increases the generation of hydroxyl radicals, leading to faster degradation rates. kirj.eersc.org

Catalytic Systems: The use of catalysts, such as iron or manganese ions or Fe-ZSM-5 zeolites, can enhance the efficiency of oxidation processes. kirj.eeacs.org

Sustainable Approaches to Halogenated Waste Management

The management of waste containing halogenated organic compounds, such as this compound, presents a significant environmental challenge due to their persistence, potential for bioaccumulation, and toxicity. Traditional disposal methods like landfilling and incineration are often unsustainable, leading to long-term contamination or the formation of hazardous byproducts. Consequently, research and development have increasingly focused on sustainable and green chemistry-aligned approaches that aim to neutralize these compounds effectively while minimizing environmental impact. microbe.comacgov.org These strategies prioritize the breakdown of the pollutant into less harmful substances, resource recovery, and energy efficiency. microbe.comresearchgate.net This section explores several promising sustainable technologies for the remediation of waste streams containing halogenated aromatic compounds.

Bioremediation: Harnessing Microbial Metabolism

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform hazardous substances into non-toxic or less toxic compounds. frontiersin.org This approach is considered cost-effective and environmentally friendly. mdpi.com For halogenated compounds like this compound, both anaerobic and aerobic microbial processes are relevant.

Anaerobic Reductive Dehalogenation: Under anaerobic conditions, certain bacteria can use halogenated compounds as electron acceptors in a process called organohalide respiration. microbe.comenviro.wiki This results in the sequential removal of halogen atoms (reductive dehalogenation). For instance, various Dehalococcoides and Dehalobacter species have been identified to dechlorinate chlorinated benzenes. microbe.com While specific studies on this compound are limited, research on related compounds like dichlorobenzenes (DCBs) and brominated phenols demonstrates that the bromine-carbon bond is generally more susceptible to cleavage than the chlorine-carbon bond. ufz.deacs.org Therefore, it is anticipated that the initial step in the anaerobic degradation of this compound would be the removal of the bromine atom, followed by the dechlorination of the resulting dichlorobenzene. The complete degradation to benzene (B151609) can be achieved by some microbial consortia. microbe.com

Aerobic Degradation: Lower chlorinated benzenes can be degraded aerobically, where they serve as a source of carbon and energy for microorganisms. microbe.comnih.gov This process is typically initiated by oxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. iwaponline.comnih.gov While highly halogenated benzenes are often resistant to aerobic attack, the initial debromination of this compound under anaerobic conditions could produce dichlorobenzenes that are then amenable to aerobic degradation in a sequential anaerobic-aerobic treatment system.

Table 1: Microbial Genera Involved in the Degradation of Halogenated Aromatic Compounds

| Microbial Genus | Type of Degradation | Halogenated Compounds Degraded | References |

| Dehalococcoides | Anaerobic Reductive Dechlorination | Chlorinated benzenes, Polychlorinated biphenyls (PCBs) | microbe.comenviro.wiki |

| Dehalobacter | Anaerobic Reductive Dechlorination | Dichlorobenzenes, Chlorobenzene | microbe.com |

| Pseudomonas | Aerobic Degradation | Chlorobenzenes, 1,4-Dichlorobenzene | nih.gov |

| Sphingomonas | Aerobic Degradation | 1,4-Dichlorobenzene | ethz.ch |

| Alcaligenes | Aerobic Degradation | Toluene, Chlorobenzene | frontiersin.org |

| Rhodococcus | Aerobic Degradation | Pentabromobiphenyl ether (BDE-99) | iwaponline.com |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize recalcitrant organic pollutants. researchgate.netgoogle.com These processes are often rapid and can lead to the complete mineralization of the target compounds.

Fenton and Fenton-like Reactions: The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. researchgate.netgoogle.com This method has been shown to be effective for the degradation of a wide range of organic compounds, including halogenated aromatics. Variations, known as Fenton-like reactions, may use other transition metals or different sources of radicals. For halogenated compounds, the hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring opening.

Photocatalysis: This AOP employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon illumination with light of sufficient energy, generates electron-hole pairs. google.comresearchgate.net These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other ROS that degrade the pollutant. acs.org Photocatalytic degradation has been successfully applied to various halogenated phenols and other aromatic compounds. researchgate.netacs.org The efficiency of the process can be influenced by factors such as pH, catalyst loading, and the presence of other substances in the waste stream.

Table 2: Comparison of Advanced Oxidation Processes for Halogenated Aromatic Compound Degradation

| AOP Technique | Principle | Advantages | Potential Limitations | References |

| Fenton Reaction | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | High efficiency, relatively low cost of reagents. | Requires acidic pH, potential for sludge production. | researchgate.netgoogle.com |

| Photocatalysis | Semiconductor + Light → e⁻ + h⁺ → ROS | Can achieve complete mineralization, catalyst is reusable. | Can be slow, requires light penetration, potential for catalyst fouling. | google.comresearchgate.net |

| Ozonation | O₃ + Initiator → •OH | Strong oxidizing potential. | High energy demand, potential for bromate (B103136) formation in bromide-containing waters. | google.com |

Mechanochemical Destruction

Mechanochemical destruction is a non-combustion technology that uses mechanical energy, typically from ball milling, to induce chemical reactions that break down hazardous compounds. nih.govresearchgate.net When halogenated organic compounds are milled with a co-milling agent, such as a metal oxide or a reducing agent, the C-halogen and C-C bonds can be broken. acs.orgresearchgate.net This process can lead to the dehalogenation and mineralization of the pollutants at ambient temperature and pressure, offering a safer alternative to incineration. nih.govresearchgate.net For instance, the mechanochemical destruction of hexachlorobenzene using various reagents has been shown to be highly effective. sci-hub.se The reactivity in mechanochemical degradation is often dependent on the molecular structure of the pollutant. acs.org

Nanoremediation

Nanoremediation involves the use of nanoscale materials for the treatment of contaminated sites. researchgate.netnih.gov Nanoparticles, due to their high surface-area-to-volume ratio and enhanced reactivity, can be very effective in degrading pollutants. For halogenated organic compounds, nano-zero-valent iron (nZVI) is a commonly studied nanomaterial. nZVI can act as a strong reducing agent, promoting the reductive dehalogenation of compounds like this compound. Photocatalytic nanoparticles are also a key area of nanoremediation research. researchgate.net While nanoremediation shows great promise, the potential environmental and health impacts of the nanomaterials themselves require careful consideration and further research. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Findings and Identification of Current Research Gaps

1-Bromo-2,3-dichlorobenzene has been identified as a valuable synthetic intermediate, primarily utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiguidechem.comqinmuchem.com Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization. The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions. This inherent reactivity difference is the cornerstone of its application in sequential, regioselective synthesis.